molecular formula C4H3I2N3 B13650419 4,6-Diiodopyridazin-3-amine

4,6-Diiodopyridazin-3-amine

Cat. No.: B13650419
M. Wt: 346.90 g/mol
InChI Key: WAMKTBVWASCEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diiodopyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diiodopyridazin-3-amine typically involves the iodination of pyridazin-3-amine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of safer and more environmentally friendly oxidizing agents is also preferred to minimize hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

4,6-Diiodopyridazin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4,6-diaminopyridazine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

4,6-Diiodopyridazin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.

    Chemical Synthesis: As a versatile intermediate, it is employed in the synthesis of various complex organic molecules.

Mechanism of Action

The mechanism of action of 4,6-Diiodopyridazin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of iodine atoms can enhance the compound’s binding affinity and specificity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloropyridazin-3-amine: Similar structure but with chlorine atoms instead of iodine.

    4,6-Dibromopyridazin-3-amine: Contains bromine atoms at the 4 and 6 positions.

    4,6-Difluoropyridazin-3-amine: Fluorine atoms replace the iodine atoms.

Uniqueness

4,6-Diiodopyridazin-3-amine is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. The larger size and higher polarizability of iodine compared to other halogens can lead to stronger halogen bonding interactions and potentially higher biological activity.

Properties

Molecular Formula

C4H3I2N3

Molecular Weight

346.90 g/mol

IUPAC Name

4,6-diiodopyridazin-3-amine

InChI

InChI=1S/C4H3I2N3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9)

InChI Key

WAMKTBVWASCEJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1I)N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.